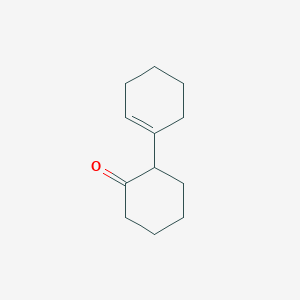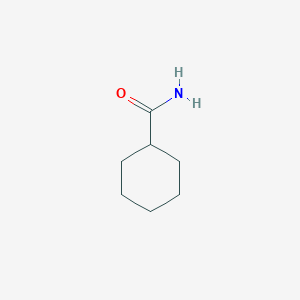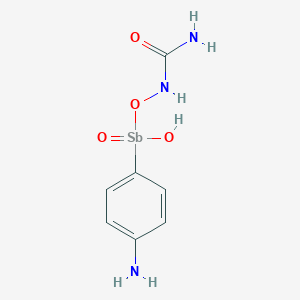
Urea stibamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea stibamine, also known as carbarsone, is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine is synthesized by reacting arsanilic acid with urea.
Mecanismo De Acción
The exact mechanism of action of urea stibamine is not fully understood. However, it is believed that urea stibamine inhibits the synthesis of DNA and RNA in the parasites, which leads to their death. Urea stibamine also interferes with the energy metabolism of the parasites, which further contributes to their death.
Efectos Bioquímicos Y Fisiológicos
Urea stibamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and reproduction of parasites, which leads to their death. Urea stibamine has also been shown to have immunomodulatory effects, which can help to boost the immune system's response to parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea stibamine has several advantages for use in lab experiments. It is a relatively inexpensive drug, which makes it accessible for use in research. Urea stibamine is also stable and has a long shelf life, which makes it easy to store and transport. However, urea stibamine has some limitations for use in lab experiments. It is toxic to cells, which can limit its use in cell culture experiments. Urea stibamine is also not very soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on urea stibamine. One potential direction is to explore the use of urea stibamine in combination with other drugs for the treatment of parasitic infections. Another direction is to investigate the use of urea stibamine in the treatment of other diseases, such as cancer. Additionally, research could be conducted to further elucidate the mechanism of action of urea stibamine and to develop more effective and less toxic derivatives of the drug.
Conclusion:
Urea stibamine is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It is synthesized by reacting arsanilic acid with urea and has been widely used in scientific research. Urea stibamine inhibits the growth and reproduction of parasites, which leads to their death. It has several advantages for use in lab experiments, but also has some limitations. Future research could explore the use of urea stibamine in combination with other drugs, investigate its use in the treatment of other diseases, and further elucidate its mechanism of action.
Métodos De Síntesis
Urea stibamine is synthesized by reacting arsanilic acid with urea. Arsanilic acid is reacted with urea in the presence of sulfuric acid to form urea stibamine. The reaction is carried out at a temperature of 120°C for several hours until the product is obtained. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Urea stibamine has been widely used in scientific research for its antiprotozoal and anthelmintic properties. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine has also been used in the treatment of amoebic dysentery and amoebic liver abscess.
Propiedades
Número CAS |
1340-35-8 |
|---|---|
Nombre del producto |
Urea stibamine |
Fórmula molecular |
C7H10N3O4Sb |
Peso molecular |
321.93 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(carbamoylamino)oxystibinic acid |
InChI |
InChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1 |
Clave InChI |
STIGEALBGPUGBV-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
SMILES canónico |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
Otros números CAS |
1340-35-8 |
Sinónimos |
urea stibamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



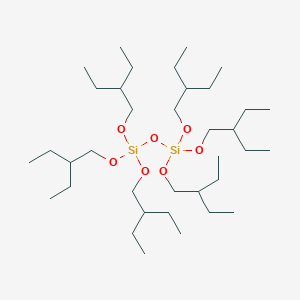
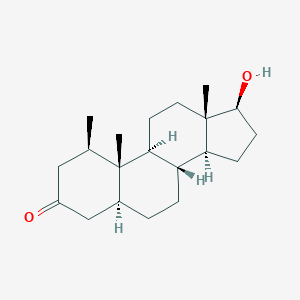
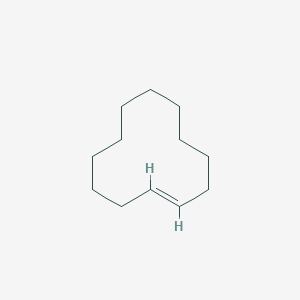
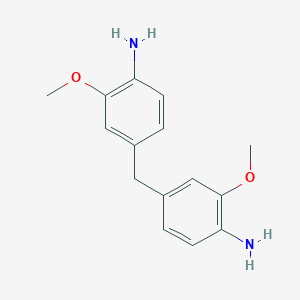
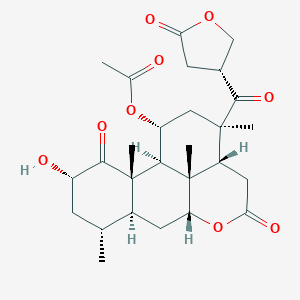

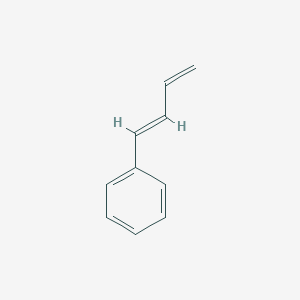
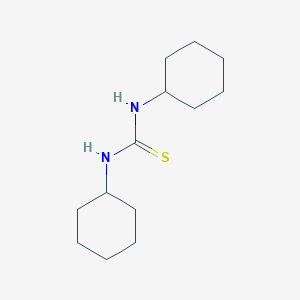
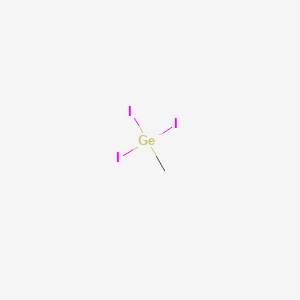
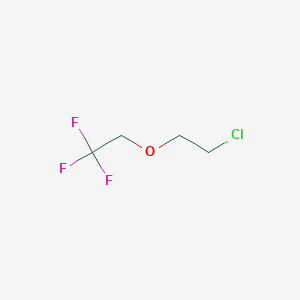
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
